5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine
CAS No.:
Cat. No.: VC16212142
Molecular Formula: C13H18N4O5
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine -](/images/structure/VC16212142.png)
Specification
Molecular Formula | C13H18N4O5 |
---|---|
Molecular Weight | 310.31 g/mol |
IUPAC Name | 3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile |
Standard InChI | InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20) |
Standard InChI Key | BYIHYTODKBQDOJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine features a cytidine base modified at the 5-position with a (2-cyanoethoxy)methyl group. This substituent introduces steric and electronic perturbations compared to unmodified 2'-deoxycytidine (dC). The cyanoethoxy moiety (-O-CH2-C≡N) enhances solubility in polar aprotic solvents like acetonitrile, facilitating its use in automated solid-phase DNA synthesis .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₅ |
Molecular Weight | 326.31 g/mol |
Solubility | ≥10 mg/mL in DMSO, CH₃CN |
λmax (UV) | 271 nm (ε = 9,300 M⁻¹cm⁻¹) |
pKa (N3) | ~4.2 (vs. 4.5 for dC) |
The lowered pKa at N3 compared to dC suggests increased base acidity, which may influence hydrogen-bonding patterns in duplex DNA.
Synthesis and Modification Strategies
Phosphoramidite-Based Synthesis
The compound is synthesized via a three-step protocol:
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Protection: 2'-Deoxycytidine is protected at the exocyclic amine with a benzoyl group (Bz) using benzoyl chloride in anhydrous pyridine .
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Derivatization: The 5-hydroxymethyl group is introduced via hydroxymethylation with formaldehyde, followed by etherification with 2-cyanoethanol under Mitsunobu conditions (DIAD, PPh₃) .
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Phosphoramidite Activation: The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final building block for DNA synthesis .
Table 2: Synthetic Yields
Step | Yield (%) | Purity (HPLC) |
---|---|---|
N4-Benzoylation | 92 | 98.5 |
5-(2-Cyanoethoxy)methylation | 78 | 95.2 |
Phosphoramidite Formation | 85 | 99.1 |
Critical challenges include minimizing side reactions during the Mitsunobu step, where competing 3'-O-alkylation can occur if reaction times exceed 2 hours .
Impact on DNA Duplex Stability
Thermal Denaturation Studies
Incorporating 5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine (fC) into oligodeoxynucleotides (ODNs) significantly alters duplex stability. Melting temperatures (Tm) were measured for 12-mer ODNs with fC paired against canonical bases:
Table 3: Tm Values for fC-Containing Duplexes
Base Pair | Tm (°C) | ΔTm vs. dC:dG |
---|---|---|
fC:dG | 54.3 | -3.7 |
fC:dA | 46.1 | -11.9 |
fC:dC | 42.8 | -15.2 |
fC:dT | 44.5 | -13.5 |
Data obtained from UV melting curves (260 nm) in 10 mM NaPO₄, 100 mM NaCl, pH 7.0 . The fC:dG pair shows only moderate destabilization (-3.7°C), while mismatches (fC:dA, fC:dC, fC:dT) reduce Tm by >10°C, indicating severe structural distortion.
Template Base | Incoming dNTP | kcat (min⁻¹) | Km (μM) | Efficiency (kcat/Km) |
---|---|---|---|---|
fC | dGTP | 0.18 | 2.4 | 0.075 |
mC (5-methyl) | dGTP | 0.32 | 1.9 | 0.168 |
fC | dATP | 0.05 | 8.7 | 0.006 |
Efficiency = kcat/Km (μM⁻¹min⁻¹) . Incorporation of dGMP opposite fC occurs at 45% the efficiency of mC:dG pairing, while dATP misincorporation increases 3-fold compared to mC templates. This suggests fC adopts tautomeric forms that favor Hoogsteen-like pairing with adenine .
Applications in Epigenetic Research
De Novo Methylation Studies
In single-stranded DNA contexts, 5-[(2-cyanoethoxy)methyl]-2'-deoxycytidine analogs (e.g., 5-methyl-dC) enhance adjacent cytosine methylation by murine DNA methyltransferase Dnmt3a. Methylation rates increase from 0.8 ± 0.2 sites/hour in unmodified ssDNA to 3.1 ± 0.5 sites/hour when fC is present . This "cis-activation" implies transient hairpin structures during replication may serve as methylation nucleation sites .
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